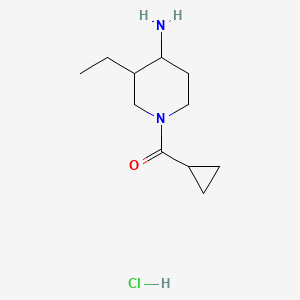
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O.ClH/c1-2-8-7-13(6-5-10(8)12)11(14)9-3-4-9;/h8-10H,2-7,12H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Researchers have synthesized new compounds like 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine from cyclopropylacetylene, which are extended versions of the 1-aminocyclopropanecarboxylic acid family, including derivatives of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride (Kozhushkov et al., 2010).
Novel Synthetic Methods
- The development of new synthetic methods involving cyclopropane derivatives has been explored, such as the palladium-catalyzed hydrocarbonation and hydroamination of cyclopropene derivatives, potentially applicable to 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride (Nakamura et al., 2003).
Structural and Chemical Properties
- Studies on the crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid provide insights into the structural properties of related cyclopropane derivatives (Abele et al., 1999).
Reactivity and Interactions
- Research into the reactivity of cyclopropane derivatives with various reagents, such as the interaction of 1-aminocyclopropane-1-carboxylic acid with the hypochlorite reagent, can offer insights into the chemical behavior of similar compounds (Nieder et al., 1986).
Potential in Biologically Active Compounds
- The synthesis of amine-substituted cyclobutanes and cyclopropanes, like 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride, is crucial as these structures are common in biologically active compounds. Methods for producing polysubstituted aminocyclobutanes and aminocyclopropanes have been developed (Feng et al., 2019).
Mécanisme D'action
The mechanism of action for 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride is not explicitly stated in the search results. As it is being investigated for potential therapeutic applications, its mechanism of action would likely depend on the specific context of its use.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
(4-amino-3-ethylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-2-8-7-13(6-5-10(8)12)11(14)9-3-4-9;/h8-10H,2-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPGKPXLLRJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)



![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)




![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)


